molecular formula C28H46FeO2P2 B2372840 (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine CAS No. 849924-41-0

(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine

Cat. No.: B2372840
CAS No.: 849924-41-0
M. Wt: 532.5 g/mol
InChI Key: COGXXUVNPWTTLB-DRWVJHEFSA-N
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Description

(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine is a useful research compound. Its molecular formula is C28H46FeO2P2 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity in Metal Complexes

(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine demonstrates significant applications in the formation of metal complexes with catalytic properties. For instance, the synthesis and characterization of various rhenium carbonyl complexes incorporating chiral diphosphines, including this compound, have been studied, revealing its potential in catalyzing hydrogenation reactions (Abdel-Magied et al., 2015).

Applications in Asymmetric Synthesis

The ligand has been utilized in asymmetric synthesis catalyzed by chiral ferrocenylphosphine-transition metal complexes. This application underlines its importance in creating chiral molecules, which are crucial in various fields, including pharmaceuticals and agrochemicals (Hayashi et al., 1980).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of new chiral ferrocenylphosphines for asymmetric catalysis, highlighting the significance of this compound in understanding the molecular architecture and behavior of such compounds (Togni et al., 1994).

Role in Organometallic Chemistry

This compound plays a crucial role in organometallic chemistry, particularly in the synthesis and auration of primary and di-primary heteroaryl-phosphines. It serves as a cornerstone in understanding and developing new organometallic complexes with potential applications in various chemical reactions (Reiter et al., 2005).

Polymer Chemistry Applications

The ligand finds applications in polymer chemistry, particularly in manipulating polymer branching density in phosphine-sulfonate palladium and nickel-catalyzed ethylene polymerization. This emphasizes its role in developing materials with specific properties (Yang et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine involves the reaction of (S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine with a chiral reagent to obtain the desired enantiomer.", "Starting Materials": [ "(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine", "Chiral reagent" ], "Reaction": [ "Step 1: Dissolve (S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine in a suitable solvent.", "Step 2: Add the chiral reagent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the desired enantiomer by column chromatography or recrystallization." ] }

CAS No.

849924-41-0

Molecular Formula

C28H46FeO2P2

Molecular Weight

532.5 g/mol

IUPAC Name

[(1R)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron

InChI

InChI=1S/C23H36O2P2.C5H10.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2;/t17-,18?,19?;;/m1../s1

InChI Key

COGXXUVNPWTTLB-DRWVJHEFSA-N

Isomeric SMILES

C[C@H](C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

solubility

not available

Origin of Product

United States

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